molecular formula C17H15Cl2NO4 B2815644 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide CAS No. 1396884-64-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide

Cat. No.: B2815644
CAS No.: 1396884-64-2
M. Wt: 368.21
InChI Key: LAYSCCJJSAHRMD-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized . Another example is the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have been used in various reactions. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various computational tools. These studies often include the prediction of ADME properties, BBB penetration, solubility, and the calculation of molecular descriptors .

Scientific Research Applications

Herbicide Development

Research indicates that compounds structurally related to "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide" have been investigated for their herbicidal activity. For instance, dimethylpropynylbenzamides, a group of benzamides, have shown herbicidal activity against annual and perennial grasses and may have agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Microbial Degradation

Studies on the environmental fate of structurally similar benzonitrile herbicides, like dichlobenil, have been conducted to understand their microbial degradation in soil and subsurface environments. These studies focus on degradation pathways, persistent metabolites, and the diversity of involved degrader organisms, which is crucial for assessing the environmental impact of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds for potential antimicrobial and anti-proliferative applications. For example, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities, showing promising results against certain cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a promising area. For instance, the design and synthesis of new substituted cinnamides bearing Piperonal moiety for molecular prediction properties is an area of ongoing research .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-7-11(18)3-4-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYSCCJJSAHRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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